2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a urea linkage, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Urea linkage formation: The benzo[d][1,3]dioxole derivative is then reacted with an isocyanate to form the urea linkage.
Acetamide formation: The final step involves the reaction of the urea derivative with thiophen-2-ylmethylamine under appropriate conditions to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic amino acids in proteins, while the urea linkage can form hydrogen bonds with active site residues. The thiophene ring may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)acetic acid: Similar structure but with an acetic acid moiety instead of the thiophen-2-ylmethyl group.
1-(benzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Contains both benzo[d][1,3]dioxole and thiophene rings but lacks the urea linkage.
Uniqueness
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of structural features, which may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-20(22-12-17-2-1-9-29-17)10-14-3-5-15(6-4-14)23-21(26)24-16-7-8-18-19(11-16)28-13-27-18/h1-9,11H,10,12-13H2,(H,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQYSMYBOGEQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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